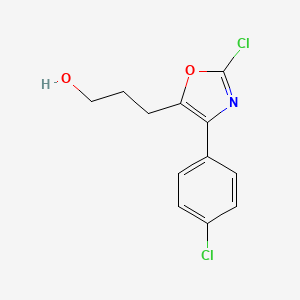
2-Chloro-4-(4-chlorophenyl)-5-oxazolepropanol
Cat. No. B8331140
M. Wt: 272.12 g/mol
InChI Key: HYDDSCKLMPAFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06605629B1
Procedure details


Ethyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate (9.00 g) was dissolved in tetrahydrofuran (100 ml), the solution was cooled to −78° C., and a 1 N solution of diisobutylaluminum hydride in toluene (65 ml) was added dropwise with stirring. After completion of the dropping, the cooling bath was removed to raise the inner temperature to −20° C. Sodium sulfate decahydrate (10.0 g) was added to the reaction mixture, and the temperature was raised to room temperature. The reaction mixture was filtered, and the residue on the filter paper was washed with ethyl acetate. The filtrate was concentrated to give crystals of 2-chloro-4-(4-chlorophenyl)-5-oxazolepropanol (7.00 g, 86%).
Name
Ethyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate
Quantity
9 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[O:3][C:4]([CH2:14][CH2:15][C:16](OCC)=[O:17])=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)[N:6]=1.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[O:3][C:4]([CH2:14][CH2:15][CH2:16][OH:17])=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=2)[N:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
Ethyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1OC(=C(N1)C1=CC=C(C=C1)Cl)CCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the dropping, the cooling bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to raise the inner temperature to −20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium sulfate decahydrate (10.0 g) was added to the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue on the filter paper was washed with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1OC(=C(N1)C1=CC=C(C=C1)Cl)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
